molecular formula C17H35NO8 B1676997 N-Boc-PEG6-alcohol CAS No. 331242-61-6

N-Boc-PEG6-alcohol

Cat. No.: B1676997
CAS No.: 331242-61-6
M. Wt: 381.5 g/mol
InChI Key: JJZYGSPDXUBTNO-UHFFFAOYSA-N
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Description

N-Boc-PEG6-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-PEG6-alcohol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG backbone, which is then functionalized with a Boc-protected amine and a terminal hydroxyl group. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-Boc-PEG6-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with NaBH4 can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-Boc-PEG6-alcohol involves its role as a linker or spacer in various chemical and biological systems. The Boc-protected amino group can be deprotected under acidic conditions to form a free amine, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the compound, facilitating its use in various applications .

Molecular Targets and Pathways: In the context of ADCs and PROTACs, this compound acts as a cleavable linker that connects the therapeutic agent to the targeting molecule. This linkage allows for the selective delivery of the therapeutic agent to the target cells or proteins, enhancing the efficacy and reducing the side effects of the treatment .

Comparison with Similar Compounds

Uniqueness: N-Boc-PEG6-alcohol stands out due to its optimal PEG spacer length, which provides a balance between solubility and stability. This makes it particularly useful in applications where both properties are crucial, such as in the synthesis of ADCs and PROTACs .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZYGSPDXUBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331242-61-6
Record name Boc-NH-PEG6-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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